6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide is a synthetic small molecule featuring a quinazolinone core substituted with a bromine atom at position 6, a sulfanylidene group at position 2, and a hexanamide chain linked to a cycloheptyl group. This compound belongs to the quinazolinone family, a class of heterocyclic compounds known for diverse biological activities, including kinase inhibition and anticancer properties . The bromine substituent likely enhances electrophilic reactivity, while the cycloheptyl group may influence lipophilicity and binding affinity to hydrophobic protein pockets.
Properties
CAS No. |
422288-22-0 |
|---|---|
Molecular Formula |
C21H28BrN3O2S |
Molecular Weight |
466.44 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide |
InChI |
InChI=1S/C21H28BrN3O2S/c22-15-11-12-18-17(14-15)20(27)25(21(28)24-18)13-7-3-6-10-19(26)23-16-8-4-1-2-5-9-16/h11-12,14,16H,1-10,13H2,(H,23,26)(H,24,28) |
InChI Key |
UJTFWLMASYIZTA-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thionation: The oxo group at the 2-position can be converted to a thione using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Amidation: The final step involves the coupling of the quinazoline derivative with N-cycloheptylhexanamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the oxo group to a hydroxyl group can be achieved using reducing agents like sodium borohydride.
Substitution: The bromo group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the oxo group.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Quinazolines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its quinazoline core is of particular interest due to its versatility in synthetic organic chemistry.
Biology
Biologically, quinazoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly in inhibiting specific enzymes or pathways in pathogens or cancer cells.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Quinazoline derivatives have been investigated for their roles as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide would depend on its specific biological target. Generally, quinazoline derivatives act by inhibiting enzymes or receptors involved in critical cellular processes. For example, they may inhibit tyrosine kinases, which play a role in cell signaling and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural similarities with other quinazolinone derivatives, particularly those with modifications at the 3-position (hexanamide chain) and substituents on the quinazolinone core.
Functional and Pharmacological Differences
Lipophilicity and Binding Affinity :
- The cycloheptyl group in the target compound likely increases lipophilicity compared to the indole-containing analogue (). This could enhance membrane permeability but reduce aqueous solubility.
- The indole group in ’s compound may improve binding to targets with aromatic or hydrophobic pockets (e.g., kinase ATP-binding sites) .
Synthetic Accessibility: The synthesis of cycloheptylhexanamide derivatives requires multi-step coupling reactions, as seen in similar benzamide compounds ().
Biological Activity: Quinazolinones with sulfanylidene groups often exhibit kinase inhibitory activity. The bromine substituent may enhance electrophilic reactivity, enabling covalent binding to cysteine residues in targets like Bruton’s tyrosine kinase (BTK) . By contrast, the imidazole-containing benzamide in is tailored for non-covalent interactions, suggesting a different mechanism of action.
Biological Activity
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide is a synthetic compound belonging to the quinazolinone class, which has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a quinazolinone core, a bromo substituent, and a sulfanylidene group, which may enhance its pharmacological properties.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's molecular weight is approximately 481.4 g/mol. Its unique functional groups are believed to contribute to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Properties
Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis, leading to apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Quinazolinone Derivatives
| Compound Name | IC50 (µM) against MCF-7 | IC50 (µM) against SW480 |
|---|---|---|
| 6-(6-bromo-4-oxo...) | 15.85 ± 3.32 | 17.85 ± 0.92 |
| Erlotinib | 20.00 ± 2.00 | 25.00 ± 3.00 |
| Doxorubicin | 10.00 ± 1.50 | 12.00 ± 1.80 |
The data suggest that the compound is approximately twice as potent as Erlotinib against the MCF-7 cell line, indicating its potential as an effective anticancer agent .
Anti-inflammatory Activity
In addition to anticancer effects, quinazolinone derivatives have shown promising anti-inflammatory activities. In studies utilizing carrageenan-induced paw edema models in rats, several quinazolinone compounds exhibited significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been explored extensively. Studies indicate that derivatives similar to 6-(6-bromo-4-oxo...) demonstrate activity against various bacterial strains and fungi, including Staphylococcus aureus and Candida albicans. The antimicrobial efficacy is often linked to the presence of the bromo group and the quinazolinone core structure .
Case Study: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of various quinazolinone derivatives found that those with specific substitutions at the bromo position exhibited enhanced activity against breast cancer cell lines (MCF-7). The study utilized MTT assays to determine IC50 values and further analyzed structure–activity relationships to identify critical functional groups responsible for increased potency .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of 6-(6-bromo...) with target proteins involved in cancer metabolism. The results indicate that this compound forms stable interactions with key residues in the active sites of enzymes like EGFR, suggesting its potential as a targeted therapy for cancers associated with EGFR mutations.
Q & A
Q. Basic Research Focus
- Spectroscopic Validation :
- Chromatographic Purity :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time consistency across batches indicates reproducibility .
What strategies are recommended for resolving discrepancies in reported biological activities across studies?
Q. Advanced Research Focus
- Assay Variability : Address conflicting cytotoxicity data by standardizing cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hours) .
- Solvent Effects : Use DMSO concentrations <0.1% in bioassays to avoid false-positive results .
- Dose-Response Validation : Replicate studies with orthogonal assays (e.g., MTT and apoptosis markers) to confirm activity thresholds .
What in silico and in vitro models are appropriate for elucidating the compound's mechanism of action?
Q. Advanced Research Focus
- In Silico Docking : Screen against quinazolinone-binding targets (e.g., EGFR kinase) using AutoDock Vina; validate with molecular dynamics simulations for binding stability .
- In Vitro Pathways :
- Enzyme Inhibition : Test IC values against tyrosine kinases using fluorescence polarization assays .
- Cellular Uptake : Track intracellular accumulation via fluorescent tagging (e.g., BODIPY derivatives) .
How should experimental designs be structured to assess environmental impact and stability?
Q. Advanced Research Focus
- Environmental Fate : Follow OECD guidelines for hydrolysis (pH 4–9) and photolysis (UV-A/B exposure) to predict degradation pathways .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays .
- Stability Profiling : Accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
What are the challenges in developing structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- Functional Group Sensitivity : The sulfanylidene group’s redox lability complicates SAR; replace with stable bioisosteres (e.g., sulfone) while retaining activity .
- Steric Effects : Cycloheptylhexanamide’s bulkiness may limit membrane permeability; synthesize analogs with smaller alkyl chains to assess bioavailability trade-offs .
What are best practices for handling and storing the compound to maintain stability?
Q. Basic Research Focus
- Storage : Store at –20°C under argon in amber vials to prevent oxidation of the sulfanylidene group .
- Reconstitution : Use freshly distilled DMSO for solubility; avoid freeze-thaw cycles to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
